Meteneprost potassium

Reproductive Pharmacology Medical Abortion Comparative Efficacy

Meteneprost potassium (CAS 122576‑55‑0) is a synthetic PGE₂ analog engineered with 16,16‑dimethyl and 9‑methylene modifications that confer resistance to 15‑PGDH‑mediated inactivation, ensuring sustained potency and reduced GI side effects in non‑human primate models. Unlike misoprostol, it demonstrates minimal gastrointestinal and febrile adverse events, making it essential for reproducible preclinical and translational studies. Validated for cervical priming (10 mg vaginal suppository 3 h pre‑procedure) and early abortion protocols (5–10 mg with mifepristone), it delivers reliable efficacy and hemostatic benefit. Its stability across pH 1–14 supports formulation development and analytical method validation. Source from authenticated suppliers only.

Molecular Formula C23H37KO4
Molecular Weight 416.6 g/mol
CAS No. 122576-55-0
Cat. No. B046006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeteneprost potassium
CAS122576-55-0
SynonymsMetenprost potassium; 9-deoxy-9-methylene-16,16-dimethyl PGE2 (potassium salt); U-46785b
Molecular FormulaC23H37KO4
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
InChIInChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1
InChIKeyAWJFDDHQLBRQDS-PWOMVKEHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Meteneprost Potassium: A 9‑Methylene PGE₂ Analog with Engineered Metabolic Stability


Meteneprost potassium (CAS 122576‑55‑0), also known as 9‑deoxy‑9‑methylene‑16,16‑dimethyl prostaglandin E₂ potassium salt, is a synthetic prostaglandin E₂ (PGE₂) analog characterized by two key structural modifications: a 16,16‑dimethyl substitution and a 9‑methylene replacement of the 9‑oxo group. These modifications confer resistance to rapid metabolic inactivation by 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), a primary clearance pathway for endogenous PGE₂ [1][2]. The compound is predominantly utilized in reproductive physiology research as a cervical dilator and abortifacient agent, with documented efficacy in both standalone and mifepristone‑combination protocols for early pregnancy termination [3].

Why Meteneprost Potassium Cannot Be Interchanged with Misoprostol or Dinoprostone


In‑class prostaglandin analogs exhibit profoundly divergent clinical performance profiles, rendering simple substitution scientifically and clinically indefensible. While misoprostol (a PGE₁ analog) demonstrates superior abortifacient efficacy in certain regimens, meteneprost potassium delivers a markedly distinct side‑effect signature—most notably a substantially reduced incidence of gastrointestinal adverse events and a lower risk of febrile responses in non‑human primate models [1][2]. These differences arise from fundamental variations in receptor subtype selectivity, metabolic stability, and route‑dependent bioavailability that are not captured by potency metrics alone. The 9‑methylene and 16,16‑dimethyl modifications present in meteneprost potassium confer resistance to 15‑PGDH‑mediated inactivation, a property that alters both the duration of action and the therapeutic window relative to unmodified PGE₂ [3]. Consequently, experimental protocols or procurement decisions relying on class‑level assumptions risk introducing unquantified variability in efficacy, tolerability, and outcome reproducibility.

Quantitative Differentiation of Meteneprost Potassium: Evidence‑Based Selection Guide


Gastrointestinal Side‑Effect Incidence Relative to Misoprostol: A Direct Head‑to‑Head Randomized Controlled Trial

In a multicentre randomized comparative clinical trial involving 893 subjects, meteneprost potassium vaginal gel (5 mg) administered 48 hours after 200 mg mifepristone produced significantly lower rates of gastrointestinal adverse events compared to oral misoprostol (600 µg). Nausea occurred in 19.2% of meteneprost‑treated women versus 25.7% in the misoprostol group; vomiting in 4.6% versus 6.8%; and diarrhoea in 0.9% versus 4.8% [1]. These quantitative differences in tolerability provide a clear rationale for prioritizing meteneprost potassium in studies where minimizing gastrointestinal confounders is critical.

Reproductive Pharmacology Medical Abortion Comparative Efficacy

Comparative Abortifacient Success Rates: Meteneprost Potassium Versus Misoprostol in Mifepristone‑Based Regimens

Two independent randomized controlled trials report divergent comparative efficacy results between meteneprost potassium and misoprostol in mifepristone‑primed early pregnancy termination. A 2000 ICMR trial (n=893) found no significant difference between meteneprost 5 mg vaginal gel (84.6% success) and misoprostol 600 µg oral (87.7% success) [1]. In contrast, a smaller 1999 trial (n=101) reported misoprostol superiority: 88.63% success versus 82.00% for meteneprost (p<0.05) [2]. The aggregate evidence indicates that while meteneprost potassium achieves clinically comparable efficacy to misoprostol in larger populations, its differentiating value resides primarily in its superior tolerability profile rather than raw abortifacient potency.

Medical Abortion Prostaglandin Analog Comparison Clinical Trial Meta‑Analysis

Absence of Febrile and Gastrointestinal Side Effects in Non‑Human Primate Models Relative to PGE₂ and PGF₁α

In preclinical studies conducted in monkeys and rats, meteneprost potassium demonstrated a distinct side‑effect profile relative to the native prostaglandins PGE₂ and PGF₁α. Specifically, meteneprost did not induce the fever or gastrointestinal disturbances that are class‑associated adverse effects of prostaglandin administration [1]. This qualitative differentiation suggests that the 9‑methylene and 16,16‑dimethyl structural modifications may attenuate activation of EP₁ or EP₃ receptor subtypes linked to pyrogenic and emetic responses, though the precise mechanistic basis remains to be fully elucidated.

Preclinical Toxicology Prostaglandin Side‑Effect Profiling In Vivo Pharmacology

Enhanced Aqueous Stability Across Extreme pH Ranges: Class‑Level Structural Rationale for 9‑Methylene PGE Analogs

The 9‑deoxo‑9‑methylene modification present in meteneprost potassium is documented in the MeSH pharmacological classification as conferring aqueous stability across a broad pH range from 1 to 14 [1]. This structural innovation was explicitly developed as a solution to the inherent chemical instability of the PGE class, which are prone to dehydration and isomerization of the β‑hydroxyketone moiety under physiological and storage conditions. While this stability claim is established at the class level for 9‑methylene PGE analogs rather than through direct head‑to‑head comparative studies of meteneprost potassium against specific analogs, it represents a verifiable and quantifiable differentiation from unmodified PGE₂, which undergoes rapid degradation at acidic and basic pH extremes.

Chemical Stability Formulation Science Prostaglandin Degradation

Extended In Vivo Half‑Life Relative to Native PGE₂

Multiple independent vendor technical datasheets consistently describe meteneprost potassium as possessing an extended in vivo half‑life compared to native prostaglandin E₂ [1]. This pharmacokinetic advantage is mechanistically attributed to the 16,16‑dimethyl substitution, which sterically hinders oxidation by 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), and the 9‑methylene replacement, which eliminates the 9‑oxo group subject to enzymatic reduction [2]. While precise half‑life values (e.g., t₁/₂ in hours) are not provided in the open‑access literature for head‑to‑head comparison, the class‑level inference that these structural modifications confer resistance to primary metabolic clearance pathways is well‑established.

Pharmacokinetics Prostaglandin Metabolism In Vivo Duration of Action

Optimal Application Scenarios for Meteneprost Potassium Based on Evidence‑Backed Differentiation


Cervical Priming in First‑Trimester Surgical Abortion: Evidence‑Supported Clinical Adjunct

In a double‑blind, placebo‑controlled trial of 40 nulliparous women, preoperative administration of a 10 mg meteneprost potassium vaginal suppository 3 hours before vacuum aspiration significantly increased cervical dilatation at the start of the procedure and reduced operative blood loss compared to placebo [1]. Another study confirmed that mean cervical dilatation was significantly larger in meteneprost‑treated women (8.1 mm) versus placebo (6.0 mm) [2]. This evidence positions meteneprost potassium as a validated cervical priming agent in research settings evaluating surgical abortion safety and procedural ease, with documented benefits in both mechanical dilatation and hemostasis.

Mifepristone‑Combination Regimens Prioritizing Tolerability Over Maximal Efficacy

For early medical abortion protocols (≤49 days amenorrhea) utilizing 200 mg mifepristone priming, meteneprost potassium 5‑10 mg vaginal administration yields complete abortion rates of 84‑96% [1][2]. The differentiating value of meteneprost potassium in this application is its significantly reduced gastrointestinal side‑effect profile relative to oral misoprostol, as quantified in direct head‑to‑head RCT data showing absolute risk reductions of 6.5% for nausea and 3.9% for diarrhoea [3]. Researchers conducting comparative effectiveness studies or investigating patient‑centered outcomes should preferentially select meteneprost potassium when minimizing GI adverse events is a primary endpoint.

Non‑Human Primate Reproductive Pharmacology Studies Requiring Clean Side‑Effect Profiles

In monkey and rat models, meteneprost potassium does not induce the fever or gastrointestinal side effects that commonly accompany administration of native PGE₂ and PGF₁α [1]. A single intramuscular injection containing 0.5 mg meteneprost potassium combined with 7.5 mg 17‑phenyl trinor PGF₁α effectively terminates first‑trimester pregnancy in monkeys [2]. For preclinical research programs utilizing non‑human primates to investigate prostaglandin receptor pharmacology, uterine contractility, or abortifacient mechanisms, meteneprost potassium provides a valuable tool with reduced confounding physiological responses that could otherwise compromise data interpretation.

Formulation Development Leveraging Enhanced Aqueous Stability

The 9‑methylene modification confers stability in aqueous media across a pH range of 1 to 14 [1]. This broad pH stability profile distinguishes meteneprost potassium from less stable PGE analogs and renders it particularly suitable for formulation development projects requiring: (i) extended aqueous storage conditions, (ii) compatibility with acidic or basic excipient systems, (iii) development of novel delivery vehicles (e.g., hydrogels, sustained‑release depots), or (iv) analytical method development where compound degradation during sample preparation must be minimized. Researchers in pharmaceutical sciences and analytical chemistry should consider meteneprost potassium as a stable PGE₂ analog reference standard.

Quote Request

Request a Quote for Meteneprost potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.